Cas no 1805411-94-2 (4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol)

4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol is a versatile pyridine derivative with a unique substitution pattern, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl and iodo groups enhances its reactivity in cross-coupling reactions, while the methoxy and hydroxymethyl functionalities offer additional sites for further functionalization. This compound is particularly useful in the development of fluorinated bioactive molecules due to its stability and selective reactivity. Its well-defined structure ensures consistent performance in synthetic applications, making it a preferred choice for researchers working on heterocyclic chemistry and fluorinated compound design.
4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol structure
1805411-94-2 structure
Product Name:4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol
CAS No:1805411-94-2
MF:C8H8F2INO2
MW:315.055901527405
CID:4891419
Update Time:2025-05-23

4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol
    • Inchi: 1S/C8H8F2INO2/c1-14-6-2-4(8(9)10)7(11)5(3-13)12-6/h2,8,13H,3H2,1H3
    • InChI Key: QJMPUBYQQPHASJ-UHFFFAOYSA-N
    • SMILES: IC1C(CO)=NC(=CC=1C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.4

4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025050-250mg
4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol
1805411-94-2 95%
250mg
$1,019.20 2022-04-01
Alichem
A029025050-500mg
4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol
1805411-94-2 95%
500mg
$1,853.50 2022-04-01
Alichem
A029025050-1g
4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol
1805411-94-2 95%
1g
$2,866.05 2022-04-01

4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol Related Literature

Additional information on 4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol

4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol: A Comprehensive Overview

The compound 4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol, identified by the CAS number 1805411-94-2, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group at position 4, an iodo group at position 3, and a methoxy group at position 6. Additionally, the molecule features a hydroxymethyl group (-CH₂OH) attached to the pyridine ring at position 2.

Structure and Synthesis

The synthesis of 4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol involves a series of carefully designed organic reactions. The starting material typically begins with a pyridine derivative, which undergoes substitution reactions to introduce the desired substituents. The introduction of the difluoromethyl group is achieved through nucleophilic substitution or coupling reactions, while the iodo group is introduced via iodination methods. The methoxy group is typically added through O-methylation or substitution reactions, and the hydroxymethyl group is introduced using hydroxylation or reduction techniques.

Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of transition metal catalysts has facilitated the formation of carbon-halogen bonds, making the introduction of the iodo group more straightforward. Similarly, advancements in fluorination techniques have improved the efficiency and selectivity of introducing difluoromethyl groups into aromatic systems.

Chemical Properties

4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol exhibits unique chemical properties due to its functional groups. The presence of electron-withdrawing groups like the difluoromethyl and iodo groups increases the reactivity of the pyridine ring, making it susceptible to various nucleophilic and electrophilic attacks. The methoxy group at position 6 acts as an electron-donating group, which can influence the electronic environment of the ring and modulate reactivity.

The hydroxymethyl group at position 2 introduces additional functionality to the molecule. This group can participate in hydrogen bonding, making it suitable for applications that require specific solubility or interaction properties. Furthermore, the hydroxymethyl group can undergo further chemical transformations, such as oxidation or protection/deprotection reactions, to yield derivatives with diverse functionalities.

Applications in Pharmaceutical Chemistry

One of the most promising applications of 4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol lies in pharmaceutical chemistry. The compound serves as a valuable intermediate in the synthesis of bioactive molecules with potential therapeutic applications. Its structure allows for further functionalization to create compounds with desired pharmacokinetic profiles and biological activities.

Recent studies have highlighted its role in drug discovery programs targeting various diseases, including cancer and infectious diseases. For example, derivatives of this compound have shown potential as kinase inhibitors or as agents targeting specific cellular pathways involved in disease progression.

Environmental Considerations

In addition to its pharmacological applications, environmental scientists have expressed interest in understanding the fate and behavior of 4-(Difluoromethyl)-3-iodo-6-methoxypyridine-2-methanol in natural systems. Given its complex structure and functional groups, it is crucial to assess its biodegradability and potential impact on ecosystems.

Preliminary studies suggest that this compound may undergo metabolic transformations under environmental conditions, potentially leading to less toxic byproducts. However, further research is needed to fully understand its environmental footprint and develop strategies for safe handling and disposal.

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